molecular formula C19H17ClN2O3 B11021794 4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B11021794
M. Wt: 356.8 g/mol
InChI Key: PFBGVUHOXWHRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthetic route for this compound would involve the introduction of the 4-chloro substituent on the indole ring, followed by the attachment of the propanoyl group and the benzoic acid moiety. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with cellular signaling pathways by interacting with receptors . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can be compared with other indole derivatives such as:

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

4-[[3-(4-chloroindol-1-yl)propanoylamino]methyl]benzoic acid

InChI

InChI=1S/C19H17ClN2O3/c20-16-2-1-3-17-15(16)8-10-22(17)11-9-18(23)21-12-13-4-6-14(7-5-13)19(24)25/h1-8,10H,9,11-12H2,(H,21,23)(H,24,25)

InChI Key

PFBGVUHOXWHRJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)C(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.